molecular formula C9H12O2 B1596180 2-Isopropylhydroquinone CAS No. 2349-71-5

2-Isopropylhydroquinone

Cat. No.: B1596180
CAS No.: 2349-71-5
M. Wt: 152.19 g/mol
InChI Key: HIGSPBFIOSHWQG-UHFFFAOYSA-N
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Description

2-Isopropylhydroquinone is an organic compound with the molecular formula C9H12O2. It is a derivative of hydroquinone, where one of the hydrogen atoms on the benzene ring is replaced by an isopropyl group. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylhydroquinone can be synthesized through the alkylation of hydroquinone with isopropyl halides in the presence of a base. The reaction typically involves the use of potassium carbonate or sodium hydroxide as the base and is carried out in a solvent such as dimethyl sulfoxide or acetone. The reaction conditions include moderate temperatures ranging from 50°C to 100°C.

Industrial Production Methods: In industrial settings, this compound is produced through a similar alkylation process but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-isopropylbenzoquinone. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced back to hydroquinone derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the isopropyl group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-Isopropylbenzoquinone.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

2-Isopropylhydroquinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential use in dermatological formulations due to its antioxidant properties.

    Industry: Employed as a stabilizer in the production of polymers and resins to prevent oxidative degradation.

Comparison with Similar Compounds

    Hydroquinone: The parent compound, known for its use in skin-lightening products.

    Tert-Butylhydroquinone: Another derivative with a tert-butyl group, used as a food preservative.

    Methylhydroquinone: A derivative with a methyl group, used in various chemical syntheses.

Uniqueness: 2-Isopropylhydroquinone is unique due to its specific isopropyl substitution, which imparts distinct steric and electronic effects. These effects influence its reactivity and antioxidant properties, making it suitable for specific applications where other hydroquinone derivatives may not be as effective.

Properties

IUPAC Name

2-propan-2-ylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGSPBFIOSHWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178057
Record name 2-Isopropylhydroquinone
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Isopropyl-1,4-benzenediol
Source Human Metabolome Database (HMDB)
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CAS No.

2349-71-5
Record name 2-(1-Methylethyl)-1,4-benzenediol
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Record name 2-Isopropylhydroquinone
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Record name 2349-71-5
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Record name 2-Isopropylhydroquinone
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Record name 2-isopropylhydroquinone
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Record name 2-ISOPROPYLHYDROQUINONE
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Record name 2-Isopropyl-1,4-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032132
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

129 - 131 °C
Record name 2-Isopropyl-1,4-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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